molecular formula C11H17NO3 B13928834 Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate

Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate

Cat. No.: B13928834
M. Wt: 211.26 g/mol
InChI Key: PYAMQOSLPBCJMS-UHFFFAOYSA-N
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Description

Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with an ethyl ester group at the 3-position and a propan-2-ylamino methyl group at the 5-position. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced by esterification of the carboxylic acid derivative of furan using ethanol and an acid catalyst.

    Substitution with Propan-2-ylamino Methyl Group: The final step involves the substitution of the furan ring with the propan-2-ylamino methyl group. This can be achieved through nucleophilic substitution reactions using appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate amine derivatives.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl furan-2-carboxylate: Similar structure but with the ester group at the 2-position instead of the 3-position.

    Propan-2-ylamino methyl furan: Similar structure but without the ester group.

Uniqueness

Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate is unique due to the specific combination of functional groups and their positions on the furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-4-14-11(13)9-5-10(15-7-9)6-12-8(2)3/h5,7-8,12H,4,6H2,1-3H3

InChI Key

PYAMQOSLPBCJMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=C1)CNC(C)C

Origin of Product

United States

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